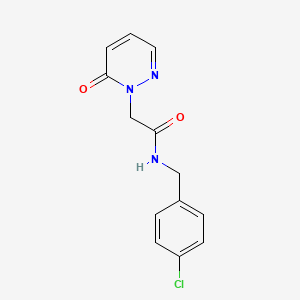

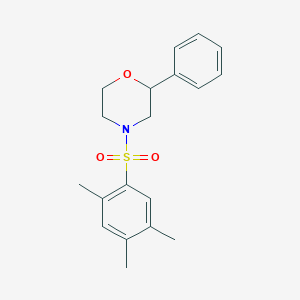

N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" is a chemical entity that has been explored in various research contexts for its potential biological activity and chemical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and functionalities, which can be used to infer some aspects of the compound .

Synthesis Analysis

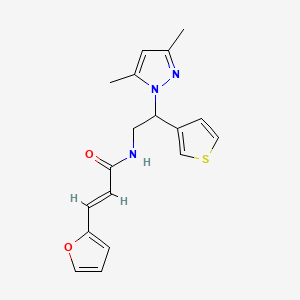

The synthesis of related compounds typically involves a sequence of reactions starting from basic aromatic or heterocyclic substrates. For instance, the synthesis of a potent tubulin inhibitor with a similar structure was optimized through a straightforward route, beginning with an unsubstituted indole and proceeding through several intermediates to the final acetamide product . Another study describes the synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives, which were obtained by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions . These methods suggest that the synthesis of "N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide" could potentially follow a similar pathway, involving chloroacetylation and further functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using sophisticated NMR experiments and X-ray crystallography . The crystal structures of some C,N-disubstituted acetamides have been elucidated, revealing the presence of hydrogen bonding and halogen-arene interactions that contribute to the stability and packing of the molecules in the solid state . These techniques would likely be applicable to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves the formation of various bonds and ring systems. For example, arylhydrazono acetamides react with chloroacetic acid chloride to yield N-chloroacetyl derivatives, which can undergo further reactions with pyridines and ring closure to produce pyridinium chlorides . These reactions highlight the potential reactivity of the acetamide group and the chlorobenzyl moiety in the target compound, suggesting possible pathways for its transformation and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using vibrational spectroscopy and computational methods. The vibrational signatures of an antiviral active molecule with a similar chlorophenyl acetamide structure were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These studies provide a foundation for understanding the electronic structure, intermolecular interactions, and stability of the compound . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated using in-silico methods, as demonstrated in the antiviral study .

Applications De Recherche Scientifique

Inhibition and Molecular Design

One study discusses a related compound identified as a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This compound was designed to enhance aqueous solubility and oral absorption, suggesting its potential application in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Corrosion Inhibition

Another study focused on the substitution of an oxygen atom by sulfur in a pyridazinic molecule, which significantly increased the inhibition efficiency of steel corrosion in acidic medium. This research highlights the compound's potential application in corrosion inhibition, showcasing the influence of molecular modifications on performance (M. Bouklah et al., 2004).

Spectroscopic and Quantum Mechanical Studies

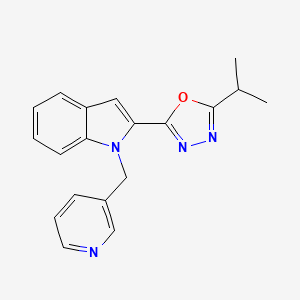

Research involving benzothiazolinone acetamide analogs, which share a structural motif with the compound , demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study encompassed spectroscopic analyses, quantum mechanical studies, and modeling of photovoltaic efficiency, indicating applications in renewable energy technologies (Y. Mary et al., 2020).

Photovoltaic Efficiency Modeling

Another relevant study involved the modeling of photovoltaic efficiency for bioactive benzothiazolinone acetamide analogs, suggesting their utility in light harvesting and photovoltaic cells. This research underscores the compound's potential role in enhancing the efficiency of renewable energy sources (Y. Mary et al., 2020).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-11-5-3-10(4-6-11)8-15-12(18)9-17-13(19)2-1-7-16-17/h1-7H,8-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLUAZURTSGZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N~4~-benzyl-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)